molecular formula C25H16Cl6N2S3 B14739790 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine CAS No. 6311-82-6

2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine

Cat. No.: B14739790
CAS No.: 6311-82-6
M. Wt: 653.3 g/mol
InChI Key: PJQKLADGGZQWLH-UHFFFAOYSA-N
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Description

2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is a chemical compound with the molecular formula C25H16Cl6N2S3 It is known for its unique structure, which includes a pyrimidine ring substituted with three (2,4-dichlorophenyl)methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichlorobenzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with the (2,4-dichlorophenyl)methylsulfanyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (2,4-dichlorophenyl)methylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenyl)methylsulfanyl]pyrimidine: A similar compound with fewer chlorine substitutions.

    2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple (2,4-dichlorophenyl)methylsulfanyl groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6311-82-6

Molecular Formula

C25H16Cl6N2S3

Molecular Weight

653.3 g/mol

IUPAC Name

2,4,6-tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-24(35-12-15-2-5-18(27)8-21(15)30)33-25(32-23)36-13-16-3-6-19(28)9-22(16)31/h1-10H,11-13H2

InChI Key

PJQKLADGGZQWLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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